4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958326
InChI: InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)19-14-8-13-18-21-17(16-10-6-5-7-11-16)12-9-15-20(21)26-22(18)19/h5-15H,1-4H3
SMILES:
Molecular Formula: C24H23BO3
Molecular Weight: 370.2 g/mol

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17958326

Molecular Formula: C24H23BO3

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C24H23BO3
Molecular Weight 370.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(9-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)19-14-8-13-18-21-17(16-10-6-5-7-11-16)12-9-15-20(21)26-22(18)19/h5-15H,1-4H3
Standard InChI Key ZUHZNCDNFRSUQV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(C=CC=C4O3)C5=CC=CC=C5

Introduction

Chemical Structure and Fundamental Properties

The compound’s molecular formula is C<sub>24</sub>H<sub>23</sub>BO<sub>3</sub>, with a molecular weight of 370.2 g/mol . Its structure features a dibenzofuran system (two fused benzene rings linked via a furan oxygen) substituted at the 4-position with a phenyl group and a dioxaborolane ring (Figure 1). The dioxaborolane moiety consists of a boron atom bonded to two oxygen atoms within a five-membered ring, stabilized by tetramethyl substituents at the 4,5 positions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2413799-01-4
Molecular FormulaC<sub>24</sub>H<sub>23</sub>BO<sub>3</sub>
Molecular Weight370.2 g/mol
SMILES NotationCC1(C)OB(c2cccc3c2oc2cccc(-c4ccccc4)c23)OC1(C)C

The planar dibenzofuran system contributes to π-conjugation, while the boron atom’s empty p-orbital allows for Lewis acid behavior . This duality facilitates interactions with nucleophiles and electrophiles, making the compound reactive under controlled conditions.

Synthesis and Manufacturing

While detailed synthetic protocols for this specific isomer remain scarce, analogous dioxaborolane derivatives are typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of dibenzofuran precursors . A plausible route involves:

  • Preparation of 9-phenyldibenzo[b,d]furan-4-yl triflate through electrophilic substitution.

  • Borylation using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of a palladium catalyst.

  • Purification via column chromatography to isolate the target compound.

Industrial-scale production would require optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity. Notably, the tetramethyl groups on the dioxaborolane ring enhance steric protection around the boron center, improving stability during storage and handling .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and boron-mediated charge transport properties make it suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Boron’s electron-deficient nature facilitates electron injection, while the dibenzofuran moiety ensures thermal stability .

Polymer Synthesis

As a monomer, it can participate in step-growth polymerization to produce conjugated polymers with tunable bandgaps. Such materials are explored for photovoltaic devices and sensors.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Dibenzo[b,d]furan Derivatives

CompoundCAS NumberKey DifferenceApplication
4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane2413799-01-4Boron at 4-positionOrganic electronics
2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1056113-44-0Phenyl spacer groupCatalyst intermediate
1-Chloro-8-phenyldibenzo[b,d]furanN/AHalogen substituentPhotoresist materials

The 4-position boron substitution in the target compound enables direct conjugation with aromatic systems, unlike analogs with spacer groups .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: High catalyst costs for palladium-mediated reactions.

  • Stability issues: Susceptibility to protodeboronation under acidic conditions .

Future research should prioritize:

  • Alternative catalysts (e.g., nickel-based) to reduce costs.

  • Derivatization studies to enhance stability for biological applications.

  • Device integration trials to assess performance in OLED/OFET prototypes.

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